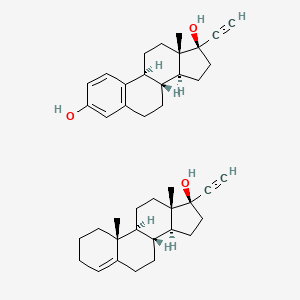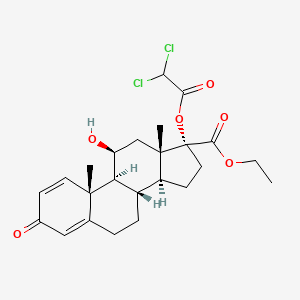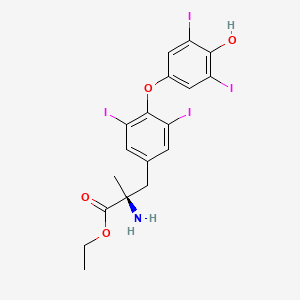
Etosalamide
概要
説明
Etosalamide, also known as Ethosalamide, is a compound with the chemical formula C11H15NO3 and a molecular weight of 209.24 g/mol . It is primarily known for its antipyretic and analgesic properties, meaning it can reduce fever and alleviate pain . Additionally, this compound exhibits anti-inflammatory activity and is used in research related to allergic diseases .
科学的研究の応用
Etosalamide has a wide range of scientific research applications, including:
Safety and Hazards
将来の方向性
While specific future directions for Etosalamide are not available, the field of drug discovery and development is rapidly evolving. Techniques such as directed evolution are being used to rapidly select variants of biomolecules with properties that make them more suitable for specific applications . Additionally, controlled drug delivery systems are being developed to improve the efficacy and safety of drugs .
作用機序
Etosalamide exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins . Prostaglandins play a key role in mediating inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .
生化学分析
Biochemical Properties
Etosalamide plays a significant role in biochemical reactions due to its anti-inflammatory and analgesic properties. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclooxygenase enzymes, which are involved in the inflammatory response. By inhibiting these enzymes, this compound reduces the production of prostaglandins, which are mediators of inflammation and pain . Additionally, this compound may interact with other proteins involved in the inflammatory pathway, further contributing to its anti-inflammatory effects.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activation of nuclear factor kappa B, a transcription factor that plays a crucial role in the inflammatory response . This inhibition leads to a decrease in the expression of pro-inflammatory genes. Furthermore, this compound affects cellular metabolism by altering the production of reactive oxygen species, which are involved in the inflammatory process.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through the inhibition of cyclooxygenase enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins . By binding to the active site of these enzymes, this compound prevents the formation of prostaglandins, thereby reducing inflammation and pain. Additionally, this compound may modulate other signaling pathways involved in inflammation, such as the mitogen-activated protein kinase pathway, further contributing to its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard storage conditions, with minimal degradation observed over several months . Its long-term effects on cellular function can vary depending on the experimental conditions. For example, prolonged exposure to this compound may lead to adaptive changes in cellular signaling pathways, potentially altering its efficacy over time. Additionally, the stability of this compound in different solvents and at various temperatures can impact its effectiveness in laboratory experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, such as hepatotoxicity and gastrointestinal irritation. These adverse effects are likely due to the accumulation of this compound in tissues and its impact on cellular metabolism. Therefore, it is crucial to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its anti-inflammatory and analgesic effects. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and elimination from the body . The metabolic pathways of this compound also involve conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate its excretion. Additionally, this compound may affect metabolic flux by altering the levels of key metabolites involved in the inflammatory response.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, this compound can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cells, this compound may bind to intracellular proteins, such as albumin, which can affect its distribution and localization. The accumulation of this compound in specific tissues, such as the liver and kidneys, can influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in the inflammatory response . Additionally, this compound may be targeted to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals. These localizations can influence the efficacy and specificity of this compound’s actions within the cell.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Etosalamide involves the reaction of 2-ethoxyethanol with benzoyl chloride to form 2-ethoxyethoxybenzoyl chloride. This intermediate is then reacted with ammonia to yield this compound . The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity . The final product is purified through recrystallization or chromatography techniques to ensure high purity suitable for pharmaceutical applications .
化学反応の分析
Types of Reactions
Etosalamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products
Oxidation: Carboxylic acids
Reduction: Amine derivatives
Substitution: Various substituted benzamides depending on the nucleophile used.
類似化合物との比較
Similar Compounds
Acetaminophen: Another antipyretic and analgesic agent with a similar mechanism of action but different chemical structure.
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with similar anti-inflammatory and analgesic properties.
Aspirin: An NSAID that also inhibits COX enzymes but has additional antiplatelet effects.
Uniqueness
Etosalamide is unique in its specific chemical structure, which provides distinct pharmacokinetic properties and a different side effect profile compared to other similar compounds . Its combination of antipyretic, analgesic, and anti-inflammatory activities makes it a versatile compound for research and potential therapeutic applications .
特性
IUPAC Name |
2-(2-ethoxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-14-7-8-15-10-6-4-3-5-9(10)11(12)13/h3-6H,2,7-8H2,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNRCMFFZFCWMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934666 | |
| Record name | 2-(2-Ethoxyethoxy)benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15302-15-5 | |
| Record name | Etosalamide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Ethoxyethoxy)benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETOSALAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PU994YJUH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















